Trilinolenin is a triglyceride composed of three α-linolenic acid (ALA) molecules esterified to a glycerol backbone. It is a major component of several edible vegetable oils, including linseed oil [], perilla oil [], and chia seed oil [], which are rich sources of omega-3 polyunsaturated fatty acids (ω-3 PUFAs). Trilinolenin plays a crucial role in scientific research, particularly in studies related to lipid metabolism, nutrition, and oxidation.
Related Compounds
α-Linolenic Acid (ALA)
Compound Description: α-Linolenic acid (ALA) is an omega-3 fatty acid with 18 carbon atoms and three cis double bonds. It is a major constituent of trilinolenin, with three ALA molecules esterified to a glycerol backbone. ALA is considered an essential fatty acid for humans and must be obtained through the diet. [, , , ]
Relevance: α-Linolenic acid is a direct precursor and a product of hydrolysis of trilinolenin. Many studies investigating trilinolenin focus on its role as a source of ALA and its subsequent metabolism. [, , , ]
Trilinolein
Compound Description: Trilinolein is a triglyceride composed of three linoleic acid (18:2, omega-6) molecules esterified to a glycerol backbone. It is a common dietary triglyceride found in various vegetable oils. [, , , ]
Relevance: Trilinolein is structurally similar to trilinolenin, differing only in the number of double bonds in the fatty acid chains (linoleic acid has two, while α-linolenic acid has three). This structural similarity often leads to their co-occurrence in natural sources and similar applications in research related to lipid metabolism and oxidation. [, , , ]
Compound Description: Triolein is a symmetrical triglyceride consisting of three oleic acid (18:1, omega-9) molecules attached to a glycerol backbone. It is a major component of olive oil and other vegetable fats. [, , , ]
Relevance: Triolein shares a similar triglyceride structure with trilinolenin, but with oleic acid containing only one double bond. This difference in unsaturation significantly affects their physical properties and oxidative stability, making them important comparators in studies about lipid oxidation, enzymatic hydrolysis, and nutritional impact. [, , , ]
Tripalmitin
Compound Description: Tripalmitin is a symmetrical triglyceride formed by the esterification of three palmitic acid (16:0) molecules to a glycerol molecule. It is a saturated fat commonly found in palm oil and animal fats. [, , ]
Relevance: Tripalmitin, as a saturated triglyceride, presents a contrasting structure to the unsaturated trilinolenin. This difference is crucial in studies investigating the impact of saturation levels on lipid digestion, absorption, and their effects on various physiological processes. [, , ]
Tristearin
Compound Description: Tristearin is a symmetrical triglyceride composed of three molecules of stearic acid (18:0) esterified to a glycerol molecule. It is a saturated fat found in various animal and vegetable fats. [, , ]
Relevance: Similar to tripalmitin, tristearin serves as a saturated counterpart to trilinolenin in comparative studies. The difference in their fatty acid saturation influences their physical characteristics, making them relevant in research related to lipid polymorphism, crystallization behavior, and their roles in food science and biological systems. [, , ]
Dipalmitoylolein
Compound Description: Dipalmitoylolein is a mixed triglyceride containing two molecules of palmitic acid and one molecule of oleic acid esterified to a glycerol backbone. It is found in various vegetable oils, including palm oil and olive oil. []
Relevance: As a mixed triglyceride containing both saturated (palmitic acid) and unsaturated (oleic acid) fatty acids, dipalmitoylolein provides a valuable comparison point to trilinolenin, which only contains unsaturated fatty acids. This difference is particularly relevant in studies focusing on the influence of triglyceride composition on lipid digestion, absorption, and metabolism. []
Linoleic acid
Compound Description: Linoleic acid (18:2, omega-6) is a polyunsaturated fatty acid with 18 carbon atoms and two double bonds. It is an essential fatty acid for humans and plays a crucial role in various physiological processes. [, ]
Relevance: Linoleic acid is a key component of trilinolein and is often studied alongside trilinolenin in research related to lipid oxidation, nutritional value, and their roles in inflammatory responses. [, ]
1,3-dilinolenoyl-2-linoleoyl glycerol
Compound Description: 1,3-dilinolenoyl-2-linoleoyl glycerol is a mixed triacylglycerol containing two molecules of α-linolenic acid and one molecule of linoleic acid. This TAG was identified as a potential α-glucosidase inhibitor, suggesting possible antidiabetic properties. []
Relevance: This mixed triacylglycerol is structurally related to both trilinolenin and trilinolein. Its presence alongside trilinolenin highlights the diversity of triacylglycerol composition in natural sources and emphasizes the potential for discovering novel bioactivities within this class of compounds. []
Cholesteryl Linolenate
Compound Description: Cholesteryl linolenate is a cholesterol ester formed by the esterification of cholesterol with α-linolenic acid. []
Relevance: This cholesterol ester provides a point of comparison to trilinolenin in studies investigating the impact of different lipid classes on cellular processes. The study mentioned noted the anomalous behavior of cholesteryl linolenate, which exhibited a high susceptibility to oxidation but low toxicity to human monocyte-macrophages, contrasting with the expected toxicity based on its unsaturation level. []
Source and Classification
Source: Trilinolenin is predominantly found in flaxseed oil, which contains approximately 50-60% alpha-linolenic acid. Other sources include certain types of algae and seeds that accumulate high levels of polyunsaturated fatty acids.
Classification: It falls under the category of triglycerides, specifically as a triacylglycerol with three linolenic acid chains.
Synthesis Analysis
Trilinolenin can be synthesized through various methods, including enzymatic processes and chemical reactions.
Enzymatic Synthesis
One prominent method involves lipase-catalyzed transesterification reactions. For instance, the synthesis can be achieved by reacting glycerol with linolenic acid in the presence of specific lipases.
Parameters:
Temperature: Typically around 30-60 °C.
Time: Reaction times can vary from several hours to days depending on the enzyme activity and substrate concentration.
Solvent: Organic solvents may be used to enhance solubility and reaction efficiency.
Chemical Synthesis
Another approach includes direct esterification under acidic conditions, where glycerol reacts with linolenic acid at elevated temperatures.
Molecular Structure Analysis
The molecular structure of trilinolenin consists of a glycerol backbone esterified with three linolenic acid chains.
Molecular Formula: C57H92O6
Molecular Weight: Approximately 892.36 g/mol.
Structural Features:
Each linolenic acid chain contains three double bonds (C18:3), contributing to its classification as a polyunsaturated fatty acid.
The presence of multiple cis double bonds gives trilinolenin unique physical properties, including a lower melting point compared to saturated triglycerides.
Chemical Reactions Analysis
Trilinolenin participates in various chemical reactions, including:
Transesterification: This process involves the exchange of acyl groups between triglycerides and alcohols, often catalyzed by lipases or chemical catalysts.
Hydrogenation: Under specific conditions, trilinolenin can undergo hydrogenation to convert double bonds into single bonds, altering its physical properties and stability.
Oxidation: Due to its high content of unsaturated fatty acids, trilinolenin is susceptible to oxidation, which can lead to rancidity if not properly stored.
Mechanism of Action
The mechanism of action of trilinolenin, particularly regarding its health benefits, primarily revolves around its role as a source of omega-3 fatty acids.
Physical and Chemical Properties Analysis
Trilinolenin exhibits several notable physical and chemical properties:
Physical State: It is typically a liquid at room temperature due to its unsaturated nature.
Viscosity: Lower viscosity compared to saturated fats makes it suitable for various applications in food and pharmaceuticals.
Stability: Prone to oxidation; thus, it requires proper storage conditions (cool, dark places) to maintain quality.
Applications
Trilinolenin has several scientific and industrial applications:
Nutritional Supplements: Used in dietary supplements due to its omega-3 content.
Cosmetics: Incorporated into skin care products for its moisturizing properties.
Food Industry: Utilized as a cooking oil or ingredient in health-focused food products due to its beneficial fatty acid profile.
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